molecular formula C13H9N3O2S B2775017 (5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 477710-84-2

(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B2775017
CAS RN: 477710-84-2
M. Wt: 271.29
InChI Key: ZPVPFXUXYHYJKD-UXBLZVDNSA-N
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Description

(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione, hereafter referred to as “5E-thiazolidine-2,4-dione”, is a novel compound with a wide range of potential applications in the scientific research field. 5E-thiazolidine-2,4-dione is a heterocyclic compound with a pyrazole ring attached to a thiazolidine-2,4-dione core. This compound has recently gained attention due to its potential to act as a synthetic intermediate in the synthesis of other compounds, as well as its potential to act as a therapeutic agent. The purpose of

Scientific Research Applications

Positive Allosteric Modulators for M4 Muscarinic Acetylcholine Receptor (mAChR)

The M4 mAChR subtype-selective positive allosteric modulators (PAMs) have been challenging to develop due to poor subtype selectivity. However, this compound, along with structurally related analogs, has shown promise. Researchers have synthesized and evaluated these PAMs, investigating their pharmacological properties. Small structural modifications significantly impact baseline activity, potency, and maximum effect in cAMP assays compared to the endogenous ligand acetylcholine (ACh). Notably, two novel PAMs, 6k and 6l, exhibit improved allosteric properties and can cross the blood-brain barrier, making them suitable for preclinical assessment .

Flavor and Browning Reactions

4-Hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazol-2-one contributes to flavor and browning reactions. It is involved in the Maillard reaction, which occurs between reducing sugars (e.g., xylose) and amino acids (e.g., lysine). Specifically, this compound produces 4-hydroxy-5-methyl-3(2H)-furanone (HMFO), a key contributor to browning in food systems. HMFO undergoes decomposition and polymerization, leading to colored and colorless polymers. Diacetyl and methylglyoxal are major decomposed dicarbonyl compounds from HMFO, serving as precursors for the polymers formed during the Maillard reaction .

Furanone Derivatives with Biological Activity

Furanones, including this compound, exhibit diverse biological activities. Researchers have synthesized various furanone derivatives and explored their potential as antimicrobial agents, antioxidants, and anticancer compounds. These investigations focus on the modification of the furanone scaffold to enhance specific activities .

Volatile Compound in Aroma Formation

4-Hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazol-2-one contributes to the aroma of certain foods. It is a volatile compound that plays a role in the formation of characteristic flavors. Understanding its interactions with other food components and its stability is essential for flavor development and quality control .

Glucosylation Reactions

Enzymes such as UGT74AF3a and UGT74AF3b specifically catalyze the glucosylation of this compound and its structural homologues, EHMF and HMF. The resulting β-D-glucosides have potential applications in food chemistry, pharmaceuticals, and natural product synthesis .

properties

IUPAC Name

4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-12-10(19-13(18)15-12)6-9-7-14-16-11(9)8-4-2-1-3-5-8/h1-7,17H,(H,15,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWNZZQUIOHTSS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC2=CC3=C(NC(=O)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN=C/C2=C\C3=C(NC(=O)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione

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